molecular formula C22H18N2O4 B3458404 2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

Cat. No. B3458404
M. Wt: 374.4 g/mol
InChI Key: SWMDTALDCOJRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid , also known by other names such as phthalylsulfacetamide , is a chemical compound with the molecular formula C₁₆H₁₄N₂O₆S . It falls under the class of benzoic acids and exhibits interesting properties due to its structural features. The compound consists of a biphenyl core with a phthalic acid moiety attached to one of the phenyl rings. The acetylamino group further modifies the structure, imparting specific chemical reactivity and biological activity .


Molecular Structure Analysis

  • Acetylamino group: Enhances solubility and influences interactions with biological targets .

Chemical Reactions Analysis

Phthalylsulfacetamide can participate in various chemical reactions, including hydrolysis, esterification, and amidation. Its carboxylic acid group can form salts, esters, and amides. Researchers have investigated its reactivity with other functional groups, which impacts its applications in drug design and organic synthesis .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Researchers have characterized its UV, IR, and NMR spectra to understand its electronic and vibrational properties .

Safety and Hazards

  • Environmental Impact : Disposal methods and environmental impact assessments are crucial .

properties

IUPAC Name

2-[2-[(4-acetamidophenyl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14(25)23-15-10-12-16(13-11-15)24-21(26)19-8-4-2-6-17(19)18-7-3-5-9-20(18)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDTALDCOJRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
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2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
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